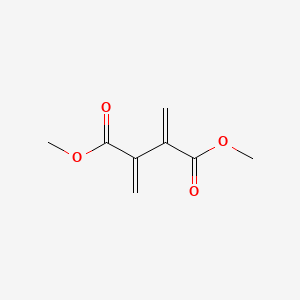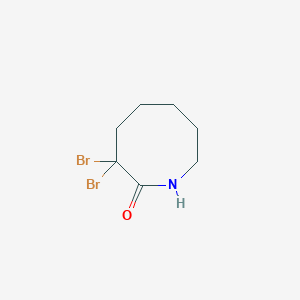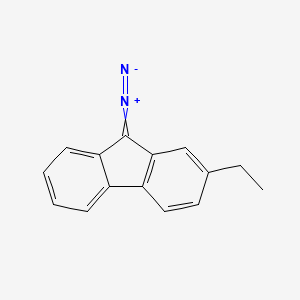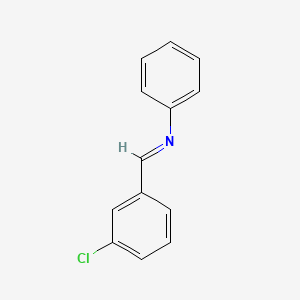
Dimethyl 2,3-dimethylenesuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2,3-dimethylenesuccinate is an organic compound with the molecular formula C8H10O4. It is a derivative of succinic acid and is characterized by the presence of two methylene groups attached to the succinate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 2,3-dimethylenesuccinate can be synthesized through the esterification of succinic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:
Succinic acid+2Methanol→Dimethyl succinate+2Water
Industrial Production Methods
In industrial settings, the production of dimethyl succinate often involves the use of reactive distillation or a combination of a fixed bed reactor and distillation. These methods are designed to optimize the yield and purity of the product while minimizing operational costs .
化学反应分析
Types of Reactions
Dimethyl 2,3-dimethylenesuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dimethyl 2,3-dicarboxylate.
Reduction: Formation of dimethyl 2,3-dihydroxybutane.
Substitution: Formation of various substituted succinates depending on the nucleophile used.
科学研究应用
Dimethyl 2,3-dimethylenesuccinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of dimethyl 2,3-dimethylenesuccinate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to release succinic acid and methanol, which can then participate in metabolic pathways such as the tricarboxylic acid (TCA) cycle. Additionally, the ester groups can interact with enzymes and other proteins, influencing their activity and function .
相似化合物的比较
Similar Compounds
Dimethyl succinate: A simpler ester of succinic acid without the methylene groups.
Dimethyl fumarate: An ester of fumaric acid with different reactivity and applications.
Dimethyl malonate: An ester of malonic acid used in different synthetic applications.
Uniqueness
Dimethyl 2,3-dimethylenesuccinate is unique due to the presence of methylene groups, which impart distinct reactivity and properties compared to other succinate esters. This structural feature allows for specific interactions and reactions that are not possible with simpler esters .
属性
IUPAC Name |
dimethyl 2,3-dimethylidenebutanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5(7(9)11-3)6(2)8(10)12-4/h1-2H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKRQUZHHWXICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(=C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447509 |
Source


|
| Record name | dimethyl 2,3-dimethylenesuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38818-30-3 |
Source


|
| Record name | dimethyl 2,3-dimethylenesuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)


![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)


![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)

![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)


